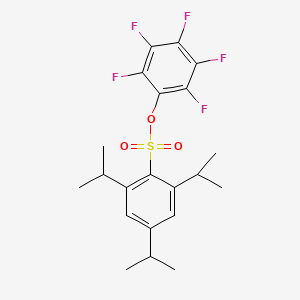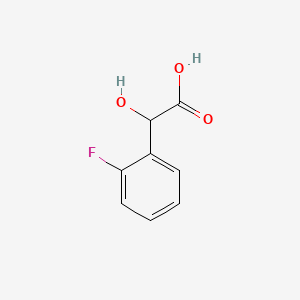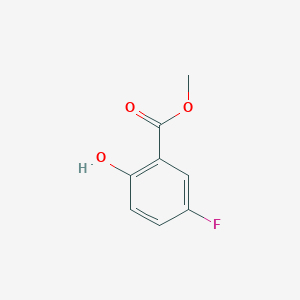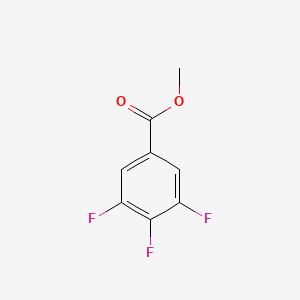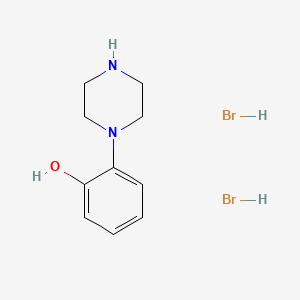
1-(2-Hydroxyphenyl)piperazine dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyphenyl)piperazine dihydrobromide is a chemical compound with the molecular formula C10H16Br2N2O. It is known for its role as a dopamine reuptake inhibitor, making it significant in various scientific research applications. This compound is also referred to as GBR-12909 or Win 12909.
Méthodes De Préparation
The synthesis of 1-(2-Hydroxyphenyl)piperazine dihydrobromide involves several steps. One common method includes the reaction of 2-chlorophenol with piperazine in the presence of a base, followed by the addition of hydrobromic acid to form the dihydrobromide salt . The reaction conditions typically involve heating and stirring to ensure complete reaction and high yield.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. These methods often involve the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
1-(2-Hydroxyphenyl)piperazine dihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Hydroxyphenyl)piperazine dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its effects on biological systems, particularly its role as a dopamine reuptake inhibitor, which makes it relevant in neurochemical research.
Medicine: It has potential therapeutic applications due to its ability to modulate dopamine levels, which could be beneficial in treating conditions like Parkinson’s disease and depression.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mécanisme D'action
The primary mechanism of action of 1-(2-Hydroxyphenyl)piperazine dihydrobromide involves the inhibition of dopamine reuptake. This action increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission. The compound binds to the dopamine transporter, preventing the reuptake of dopamine into presynaptic neurons.
Comparaison Avec Des Composés Similaires
1-(2-Hydroxyphenyl)piperazine dihydrobromide can be compared with other dopamine reuptake inhibitors such as:
GBR-12935: Another potent dopamine reuptake inhibitor with a similar mechanism of action.
Cocaine: A well-known dopamine reuptake inhibitor, though it has a different chemical structure and additional pharmacological effects.
Methylphenidate: Commonly used in the treatment of ADHD, it also inhibits dopamine reuptake but has a different chemical structure and pharmacokinetic profile.
The uniqueness of this compound lies in its specific binding affinity and selectivity for the dopamine transporter, making it a valuable tool in neurochemical research.
Propriétés
Numéro CAS |
58260-69-8 |
|---|---|
Formule moléculaire |
C10H15BrN2O |
Poids moléculaire |
259.14 g/mol |
Nom IUPAC |
2-piperazin-1-ylphenol;hydrobromide |
InChI |
InChI=1S/C10H14N2O.BrH/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12;/h1-4,11,13H,5-8H2;1H |
Clé InChI |
KOLZUNYLPQYZQD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=CC=CC=C2O.Br.Br |
SMILES canonique |
C1CN(CCN1)C2=CC=CC=C2O.Br |
| 58260-69-8 | |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1304862.png)


